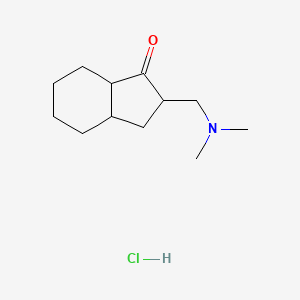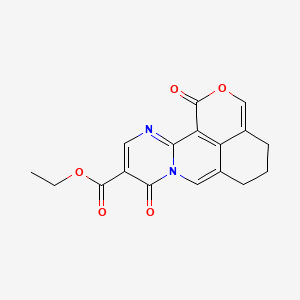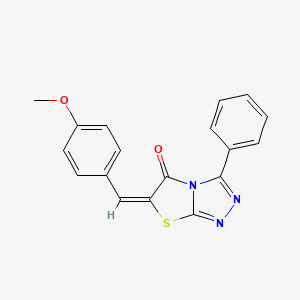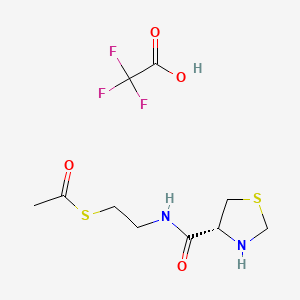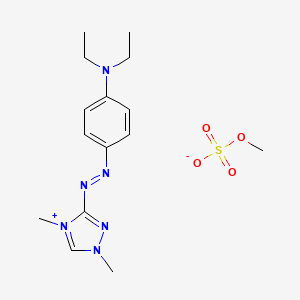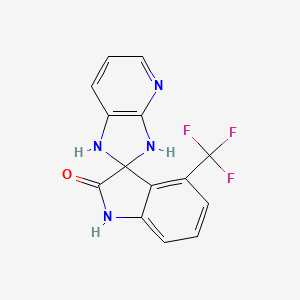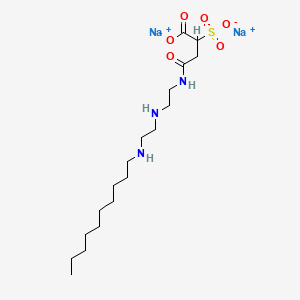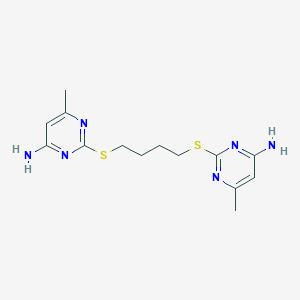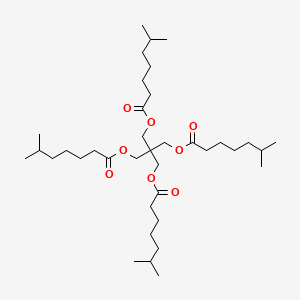
Pentaerythritol, tetraisooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaerythritol, tetraisooctanoate is an organic compound that belongs to the class of pentaerythritol esters. It is derived from pentaerythritol and isooctanoic acid. This compound is known for its excellent lubricating properties, making it a valuable ingredient in various industrial applications, including lubricants, cosmetics, and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentaerythritol, tetraisooctanoate is synthesized through the esterification of pentaerythritol with isooctanoic acid. The reaction typically involves heating pentaerythritol and isooctanoic acid in the presence of a catalyst, such as sulfuric acid or toluenesulfonic acid. The reaction is carried out at elevated temperatures, usually between 100-150°C, to facilitate the esterification process. The water produced during the reaction is removed through azeotropic distillation to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, pentaerythritol and isooctanoic acid, are mixed in reactors equipped with heating and stirring mechanisms. Catalysts are added to accelerate the reaction, and the mixture is heated to the desired temperature. The reaction is monitored, and the product is purified through distillation and filtration to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Pentaerythritol, tetraisooctanoate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of pentaerythritol and isooctanoic acid. Additionally, it can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Esterification: Pentaerythritol and isooctanoic acid in the presence of sulfuric acid or toluenesulfonic acid as catalysts.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Pentaerythritol and isooctanoic acid.
Oxidation: Oxidized derivatives of pentaerythritol and isooctanoic acid.
Wissenschaftliche Forschungsanwendungen
Pentaerythritol, tetraisooctanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a lubricant and plasticizer in the synthesis of polymers and resins.
Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in controlled-release formulations and as a component in topical medications.
Industry: Utilized in the production of high-performance lubricants, coatings, and cosmetics due to its excellent stability and lubricating properties
Wirkmechanismus
The mechanism of action of pentaerythritol, tetraisooctanoate is primarily related to its physical and chemical properties. As a lubricant, it forms a protective film on surfaces, reducing friction and wear. In biological applications, it acts as a carrier for active pharmaceutical ingredients, facilitating their controlled release and enhancing their bioavailability. The molecular targets and pathways involved depend on the specific application and the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Pentaerythritol tetranitrate: An explosive compound with different applications.
Pentaerythritol tetraisostearate: Used in cosmetics for its emollient properties.
Neopentyl glycol diheptanoate: Another ester used in lubricants and coatings.
Uniqueness: Pentaerythritol, tetraisooctanoate is unique due to its combination of high molecular weight and branched structure, which imparts excellent lubricating properties and thermal stability. This makes it particularly suitable for high-performance applications where other esters may not perform as well .
Eigenschaften
CAS-Nummer |
28880-17-3 |
|---|---|
Molekularformel |
C37H68O8 |
Molekulargewicht |
640.9 g/mol |
IUPAC-Name |
[3-(6-methylheptanoyloxy)-2,2-bis(6-methylheptanoyloxymethyl)propyl] 6-methylheptanoate |
InChI |
InChI=1S/C37H68O8/c1-29(2)17-9-13-21-33(38)42-25-37(26-43-34(39)22-14-10-18-30(3)4,27-44-35(40)23-15-11-19-31(5)6)28-45-36(41)24-16-12-20-32(7)8/h29-32H,9-28H2,1-8H3 |
InChI-Schlüssel |
DZNXEEXXLNHHJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCC(=O)OCC(COC(=O)CCCCC(C)C)(COC(=O)CCCCC(C)C)COC(=O)CCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





